molecular formula C7H10O4S B12059891 P-Toluene-D7-sulfonic acid H2O CAS No. 1219795-22-8

P-Toluene-D7-sulfonic acid H2O

Cat. No.: B12059891
CAS No.: 1219795-22-8
M. Wt: 197.26 g/mol
InChI Key: KJIFKLIQANRMOU-ANHTTWOXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P-Toluene-D7-sulfonic acid H2O, also known as 4-Methylbenzene-D7-sulfonic acid monohydrate, is a deuterated form of p-toluenesulfonic acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the methyl group. The compound is a white, hygroscopic solid that is soluble in water, alcohols, and other polar organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: P-Toluene-D7-sulfonic acid H2O is typically synthesized through the sulfonation of toluene-D7, which is toluene where the hydrogen atoms have been replaced by deuterium. The reaction involves the use of concentrated sulfuric acid as the sulfonating agent. The process can be summarized as follows:

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. The sulfonation reaction is carried out in large reactors, and the purification steps are scaled up to handle larger quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: P-Toluene-D7-sulfonic acid H2O undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

P-Toluene-D7-sulfonic acid H2O has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of P-Toluene-D7-sulfonic acid H2O involves its role as a strong acid catalyst. The sulfonic acid group is highly electron-withdrawing, which makes the compound an effective catalyst in various chemical reactions. The deuterium atoms do not significantly alter the chemical reactivity but are useful in tracing studies. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparison with Similar Compounds

Uniqueness: P-Toluene-D7-sulfonic acid H2O is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This property distinguishes it from other similar compounds and enhances its utility in research applications .

Properties

CAS No.

1219795-22-8

Molecular Formula

C7H10O4S

Molecular Weight

197.26 g/mol

IUPAC Name

2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzenesulfonic acid;hydrate

InChI

InChI=1S/C7H8O3S.H2O/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);1H2/i1D3,2D,3D,4D,5D;

InChI Key

KJIFKLIQANRMOU-ANHTTWOXSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])S(=O)(=O)O)[2H].O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.